1S/C9H6Cl2N2/c1-5-12-8-3-2-6 (10)4-7 (8)9 (11)13-5/h2-4H,1H3
. This code provides a specific representation of the molecule’s structure.
4,6-Dichloro-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 2 of the quinazoline ring. This compound is notable for its diverse applications in medicinal chemistry and biochemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.
The compound can be synthesized through multiple chemical pathways, primarily involving reactions of substituted anilines or benzonitriles with chlorinating agents. Its derivatives have been explored extensively in scientific literature for their potential therapeutic effects.
4,6-Dichloro-2-methylquinazoline is classified as a quinazoline derivative, which is a bicyclic compound containing two fused aromatic rings. It falls under the category of halogenated organic compounds due to the presence of chlorine atoms.
The synthesis of 4,6-Dichloro-2-methylquinazoline typically involves several key steps:
A common synthetic route includes:
The molecular formula for 4,6-Dichloro-2-methylquinazoline is . The structure features a fused bicyclic system with two chlorine substituents and a methyl group affecting its reactivity and biological properties.
4,6-Dichloro-2-methylquinazoline can undergo various chemical transformations:
The mechanism by which 4,6-Dichloro-2-methylquinazoline exerts its biological effects involves interaction with various enzymes and proteins within cells. It has been shown to inhibit certain enzyme activities, thereby modulating metabolic pathways and influencing cell viability, particularly in cancer cell lines.
4,6-Dichloro-2-methylquinazoline has several important applications:
The quinazoline scaffold was first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, initially termed "bicyanoamido benzoyl" [1]. The systematic exploration of quinazoline derivatives accelerated after Gabriel's 1903 synthesis of unsubstituted quinazoline, which established reliable access to this benzopyrimidine system [1]. The specific compound 4,6-dichloro-2-methylquinazoline emerged as a strategically halogenated analog, where chlorine atoms at the 4- and 6-positions confer enhanced electrophilicity for nucleophilic displacement reactions, while the 2-methyl group modulates electronic and steric properties [9] [10]. This molecular architecture positions it as a versatile synthon in medicinal chemistry, bridging early heterocyclic research and modern drug discovery paradigms. Its significance is amplified by the privileged status of quinazolines in pharmaceuticals, evidenced by over 150 naturally occurring quinazoline alkaloids and numerous synthetic drugs containing this core [9].
4,6-Dichloro-2-methylquinazoline serves as a critical building block for constructing biologically active molecules targeting diverse therapeutic areas. Its reactivity enables efficient derivatization at C-4 and C-6, facilitating rapid generation of structure-activity relationship (SAR) libraries [4] [10]. The scaffold’s adaptability is demonstrated in kinase inhibitor development (e.g., EGFR-targeting analogs) and antimicrobial agents, particularly against multidrug-resistant pathogens like Acinetobacter baumannii [4] [9]. Contemporary applications leverage its synthetic tractability for fragment-based drug design and targeted protein degradation, with research focusing on optimizing selectivity and pharmacokinetic properties [5] [10]. The compound exemplifies the strategic use of halogenated heterocycles to accelerate hit-to-lead optimization in oncology, infectious diseases, and central nervous system disorders [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: